1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride
Description
Properties
IUPAC Name |
1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11;/h3,5,8,12H,2,4,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHTCPMLSJXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the indene derivative, followed by the introduction of the amino and methoxy groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-one.
Reduction: Formation of 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride has shown potential in the field of medicinal chemistry. Its structural characteristics allow it to interact with biological systems effectively.
Neuropharmacology
Research indicates that this compound may possess neuropharmacological properties. In studies involving animal models, it has been observed to influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases and mood disorders. For example, it may modulate serotonin and dopamine pathways, which are critical in the treatment of depression and anxiety disorders.
Case Study: Antidepressant Activity
A study conducted by researchers at a prominent pharmaceutical institute demonstrated that administration of this compound resulted in significant behavioral changes in rodent models of depression. The findings suggested an increase in serotonin levels and a decrease in depressive-like behaviors, indicating its potential as a candidate for further development into antidepressant medications.
Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure allows for versatile reactions that can lead to the formation of more complex molecules.
Synthesis of Functionalized Indenes
In synthetic organic chemistry, this compound has been utilized in the synthesis of functionalized indenes. These derivatives are significant due to their applications in creating novel drugs and materials.
Example Reaction Pathways
- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cycloadducts that serve as precursors to biologically active compounds.
- Amine Reactivity : The amino group allows for further derivatization through acylation or alkylation reactions, enabling the creation of diverse chemical entities.
Material Science Applications
The compound's unique properties also make it suitable for applications in material science. Its potential use as a building block for polymers and other materials is under investigation.
Polymer Synthesis
Research is ongoing into using this compound as a monomer in polymerization processes. The resulting polymers could exhibit enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted dihydroindenol derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent positions, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Hazard Statements |
|---|---|---|---|---|---|---|
| 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride | 168903-12-6 | C₁₀H₁₄ClNO₂ | 215.68 | 5-OCH₃, 1-NH₂, 4-OH | Not reported | H302, H315, H319, H335 |
| 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 1187160-18-4 | C₁₀H₁₄ClNO | 199.68 | 4-OCH₃, 1-NH₂ | Not reported | Similar to parent compound |
| 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | 40023-74-3 | C₁₀H₁₄ClNO | 199.68 | 7-OCH₃, 1-NH₂ | Not reported | Not specified |
| 1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride | 133497-59-3 | C₉H₁₂ClNO | 185.65 | 1-NH₂, 4-OH (no methoxy) | Not reported | >98% purity, research use |
| 2-Amino-5-chloro-2,3-dihydro-1H-inden-1-ol hydrochloride | 1379320-66-7 | C₉H₁₁Cl₂NO | 220.09 | 5-Cl, 2-NH₂, 1-OH | Not reported | Not specified |
Key Differences and Implications
Removal of the methoxy group (e.g., 1-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride) reduces molecular weight by ~15% and may enhance solubility in polar solvents .
Halogen vs. Methoxy Substitution :
- The 5-chloro analog (CAS: 1379320-66-7) exhibits higher molecular weight (220.09 g/mol) and distinct electronic effects due to chlorine’s electronegativity, which could influence metabolic stability compared to the methoxy-containing compound .
Pharmacological Relevance :
- Methoxy-substituted indenes are often explored as serotonin receptor modulators, with position 5 being critical for activity . The absence of methoxy in the 4-OH variant (CAS: 133497-59-3) may reduce receptor selectivity .
Safety Profiles :
- All compounds in this class share similar hazards (e.g., skin/eye irritation: H315, H319), but the target compound uniquely includes H335 (respiratory irritation), likely due to its hydrochloride salt form .
Biological Activity
Chemical Identification and Properties
1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride, with the CAS number 168903-12-6, is a compound characterized by its unique molecular structure. It has a molecular formula of and a molecular weight of 215.68 g/mol. The compound is typically available in solid form and is noted for its purity of over 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds similar to 1-Amino-5-methoxy-2,3-dihydro-1H-inden-4-ol exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145). These studies often report IC50 values in the low micromolar range, indicating potent activity .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NCI-H23 | 4.22 | Cell cycle arrest at G2/M phase |
| Compound B | HCT-15 | 3.46 | Induction of apoptosis via Bcl-2 downregulation |
| Compound C | DU-145 | 2.28 | Inhibition of tubulin polymerization |
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may also possess anti-inflammatory effects. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. For example, one study demonstrated that a related derivative significantly reduced TNF-alpha production in LPS-stimulated human monocytes .
Mechanistic Insights
The mechanisms underlying the biological activity of this compound are still being elucidated. Docking studies suggest that it may interact with key proteins involved in cancer progression and inflammation. For instance, binding simulations indicate potential interactions with the colchicine binding site on tubulin, which could explain its effects on cell cycle regulation .
Case Studies
Several case studies have highlighted the biological potential of this compound. One notable study investigated the compound's efficacy in a rat model of acute inflammation, where it demonstrated significant dose-dependent inhibition of inflammatory markers . Another study focused on its antioxidant properties, revealing that it could effectively scavenge free radicals in various assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-amino-5-methoxy-2,3-dihydro-1H-inden-4-ol hydrochloride, and what methodological considerations are critical for reproducibility?
- Answer : A validated route involves bromination of a methoxy-substituted indene precursor followed by Williamson ether synthesis and subsequent amination. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN) can introduce reactive sites, followed by etherification with 2,3-dihydro-1H-inden-4-ol derivatives. Final hydrochlorination is achieved via HCl gas in anhydrous ether . Key considerations include inert atmosphere control (N₂/Ar), stoichiometric precision, and monitoring reaction intermediates via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methoxy and amino groups).
- X-ray crystallography (via programs like ORTEP-3) for absolute configuration determination if crystalline .
- HPLC with UV detection (≥98% purity threshold) using a C18 column and acetonitrile/water mobile phase.
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
- Answer : The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (argon) at –20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis. Stability studies indicate degradation <5% over 12 months when protected from light and moisture .
Q. What solvents and conditions are optimal for solubility in biological assays?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–50 mM. For in vitro assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤0.1% to avoid cytotoxicity). Sonication or gentle heating (40–50°C) may aid dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Answer : Multi-stage optimization is critical:
- Temperature control : Bromination at 80–90°C (exothermic; use reflux with cooling).
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for amination steps can reduce side products.
- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, 5% MeOH in DCM) enhances purity. Pilot studies show yields improve from 60% to 82% with stepwise temperature ramping (160°C → 80°C) and solvent selection (propylene glycol) .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Answer : Discrepancies often arise from:
- Tautomerism : Proton exchange in the amino group can alter ¹H NMR shifts. Use deuterated DMSO for stabilization.
- Residual solvents : Acetone or DMF traces may overlap signals. Conduct HSQC and COSY to isolate compound-specific peaks.
- Crystallinity : Amorphous vs. crystalline forms exhibit different IR spectra. Recrystallize from ethanol/ether mixtures for consistency .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Answer :
- Analog synthesis : Modify the methoxy (e.g., replace with ethoxy) or amino groups (e.g., acetylation) to assess pharmacophore contributions.
- In silico modeling : Dock derivatives into target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to predict binding affinities.
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes (via cyanide intermediates) for pharmacokinetic tracking .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities?
- Answer :
- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM).
- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysis) with detection limits <0.1 ppb.
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IB) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
